1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PYRROLIDIN-1-YL)BENZOYL]PIPERAZINE
Overview
Description
1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PYRROLIDIN-1-YL)BENZOYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PYRROLIDIN-1-YL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring.
Acylation: Formation of the benzoyl group.
Piperazine Formation: Cyclization to form the piperazine ring.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Pyrrolidine Addition: Attachment of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PYRROLIDIN-1-YL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while hydrolysis could break down the compound into smaller fragments.
Scientific Research Applications
1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PYRROLIDIN-1-YL)BENZOYL]PIPERAZINE may have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its properties in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PYRROLIDIN-1-YL)BENZOYL]PIPERAZINE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(MORPHOLIN-1-YL)BENZOYL]PIPERAZINE
- 1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]PIPERAZINE
- 1-(4-METHOXYPHENYL)-4-[5-NITRO-2-(AZEPAN-1-YL)BENZOYL]PIPERAZINE
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-30-19-7-4-17(5-8-19)23-12-14-25(15-13-23)22(27)20-16-18(26(28)29)6-9-21(20)24-10-2-3-11-24/h4-9,16H,2-3,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUKJOFYKAUWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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